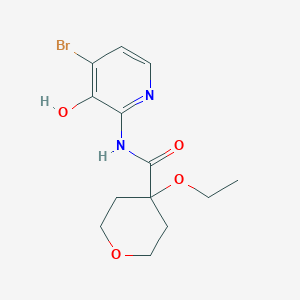
3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile (DPBN) is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the pyrazine family and is a sulfur-containing compound. DPBN has been found to have various applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile acts as a fluorescent probe by reacting with ROS to form a highly fluorescent compound. The mechanism of action involves the oxidation of the sulfur atom in 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile by ROS, which results in the formation of a highly fluorescent compound. This reaction is highly specific to ROS and does not react with other molecules in the biological sample.
Biochemical and Physiological Effects:
3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile has been found to have various biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage in various cell types. 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile in lab experiments include its high sensitivity and specificity for ROS detection. 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile is also relatively easy to synthesize and can be obtained in its pure form. However, 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile has some limitations, including its relatively short fluorescent lifetime and its potential toxicity at high concentrations.
Future Directions
There are many potential future directions for the use of 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile in scientific research. One potential direction is the development of 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile-based probes for the detection of other reactive species, such as reactive nitrogen species (RNS). Another potential direction is the development of 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile-based probes for the detection of ROS in vivo. Additionally, 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile could be used as a tool for studying the role of ROS in various physiological and pathological processes. Overall, 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile has the potential to be a valuable tool for scientific research in a variety of fields.
Synthesis Methods
3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile can be synthesized by reacting 2,3-dimethylpyrazine-5-carboxylic acid with thionyl chloride, followed by the reaction with butylamine and sodium cyanide. The resulting product is purified through recrystallization to obtain 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile in its pure form.
Scientific Research Applications
3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile has been widely used in scientific research due to its ability to act as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. 3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile can be used to detect ROS in biological samples and has been found to be highly sensitive and specific.
properties
IUPAC Name |
3,3-dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-10(2,3-4-11)8-14-9-7-12-5-6-13-9/h5-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACDNJCBUKQLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)CSC1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-pyrazin-2-ylsulfanylbutanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B7435833.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-3-(1,3-dioxolan-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7435837.png)
![4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide](/img/structure/B7435858.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide](/img/structure/B7435865.png)

![N-[[3-(hydroxymethyl)morpholin-3-yl]methyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B7435878.png)
![1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-(cyclopropylmethyl)thiourea](/img/structure/B7435879.png)
![2-chloro-N-[(5-methyl-1H-imidazol-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B7435886.png)
![4-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylmethyl]thian-4-ol](/img/structure/B7435894.png)
![Methyl 3-fluoro-4-[2-(4-hydroxypiperidin-1-yl)ethylcarbamoylamino]benzoate](/img/structure/B7435897.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435920.png)
![N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide](/img/structure/B7435925.png)
![N-[[1-(3-phenylpropylsulfonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7435928.png)
![ethyl 3-[[3-(3-chloro-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]methyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B7435934.png)